Supplier Purity Certification Comparison: 97% (MolCore) vs. Generic Analog Suppliers
For critical biological or regulatory assays, the certified lower purity threshold is decisive. MolCore offers (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone at a minimum purity of 97% (NLT 97%) . In contrast, widely available 4-fluorophenyl and unsubstituted phenyl analogs are typically sold at 95% purity by common suppliers, and the same target compound is offered at 90% by Bidepharm and 95% by AKSci . This 2–7% purity differential can eliminate the need for additional in-house purification steps.
| Evidence Dimension | Supplier-Certified Purity (Lower Limit) |
|---|---|
| Target Compound Data | 97% (MolCore, NLT 97%) |
| Comparator Or Baseline | 90% (Bidepharm, standard purity); 95% (AKSci, 4-fluorophenyl analog); 95% (AKSci, unsubstituted phenyl analog) |
| Quantified Difference | 2 to 7 percentage points higher certified purity vs. common alternatives |
| Conditions | Vendor product specification sheets; no further analytical cross-validation performed across suppliers |
Why This Matters
Higher certified purity at procurement reduces the risk of assay interference and eliminates time-consuming in-house purification, directly lowering cost-per-assay.
